molecular formula C15H12ClN5O B5160131 N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide

N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No. B5160131
M. Wt: 313.74 g/mol
InChI Key: LJBQXICSUJLGBY-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide, commonly known as CTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a tetrazole derivative and belongs to the class of benzamides.

Mechanism of Action

The exact mechanism of action of CTB is not fully understood. However, it has been suggested that CTB may act by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. CTB has been shown to enhance the binding of GABA to its receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
CTB has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CTB has also been shown to exhibit anticonvulsant properties and can reduce seizure activity in animal models of epilepsy. Additionally, CTB has been studied for its potential use as a diagnostic tool for detecting neuronal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTB is its versatility. CTB can be used in a wide range of experiments, including animal models of inflammation, pain, and epilepsy. However, one of the limitations of CTB is its potential toxicity. CTB has been shown to exhibit cytotoxicity at high concentrations, and caution should be exercised when using CTB in experiments.

Future Directions

There are several future directions for research on CTB. One potential area of research is the development of CTB derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another potential area of research is the investigation of the role of CTB in the regulation of neuronal activity and its potential use as a diagnostic tool for detecting neuronal activity. Additionally, CTB may have potential applications in the development of novel therapies for the treatment of inflammatory and neurological disorders.

Synthesis Methods

The synthesis of CTB involves the reaction of 2-chlorobenzylamine with sodium azide in the presence of acetic acid to form a tetrazole intermediate. This intermediate is then reacted with 2-chlorobenzoyl chloride to form CTB. The reaction scheme is shown below:

Scientific Research Applications

CTB has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CTB has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a diagnostic tool for detecting neuronal activity.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-13-7-3-1-5-11(13)9-17-15(22)12-6-2-4-8-14(12)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBQXICSUJLGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2N3C=NN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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